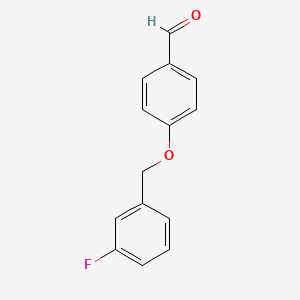

4-(3-Fluorobenzyloxy)benzaldehyde

Description

The exact mass of the compound 4-[(3-Fluorophenyl)methoxy]benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKSIIHRKWTIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358193 | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66742-57-2 | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66742-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((3-Fluorobenzyl)oxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066742572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Fluorbenzyloxy)benzaldehyd | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F835Z6XML4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluorobenzyloxy)benzaldehyde

CAS Number: 66742-57-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Fluorobenzyloxy)benzaldehyde, a versatile synthetic intermediate with significant potential in pharmaceutical development and materials science. This document outlines its chemical and physical properties, synthesis protocols, safety information, and key applications, with a focus on its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a derivative of benzaldehyde and is prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air, necessitating storage at low temperatures (2-8°C) under an inert atmosphere.[2][3] It is soluble in methanol.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66742-57-2 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.24 g/mol | [1][5] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 46 - 50 °C | [1] |

| Boiling Point | 265 °C at 3 mmHg | [1][3] |

| Purity | ≥ 98% (GC) | [1][5] |

| Storage Conditions | 2-8°C, under inert gas | [3][4] |

Table 2: Computational Data for this compound

| Parameter | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |

| LogP | 3.2172 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 4 | [5] |

Spectral Data

While a comprehensive, publicly available spectral database for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.9-10.0 ppm), aromatic protons on both the benzaldehyde and fluorobenzyl rings (typically in the 7.0-8.0 ppm region), and a characteristic singlet for the benzylic methylene (-CH₂-) protons (around 5.1 ppm).

-

¹³C NMR: The carbon NMR would display a resonance for the aldehydic carbonyl carbon (around 191-192 ppm), along with multiple signals in the aromatic region (114-164 ppm), and a signal for the benzylic carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (230.24 m/z).

Synthesis Protocols

This compound is typically synthesized via a Williamson ether synthesis. Below are two detailed experimental protocols.

Protocol 1: Synthesis using 3-Fluorobenzyl Bromide

This method involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base.

Experimental Procedure:

-

To a single-neck round-bottom flask, add 4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, potassium carbonate, and acetone.[3][6]

-

Heat the reaction mixture to 60°C and stir for 5 hours.[3][6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.[3][6]

-

Filter the solid potassium salts and collect the filtrate.[3][6]

-

Remove the acetone from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.[3][6]

Protocol 2: Synthesis using 3-Fluorobenzyl Chloride

This protocol utilizes 3-fluorobenzyl chloride as the alkylating agent.

Experimental Procedure:

-

Suspend 4-hydroxybenzaldehyde (1.05 equivalents) and 3-fluorobenzyl chloride (1.00 equivalent) in ethanol (e.g., 30 mL for 5g of chloride).[2]

-

With stirring, slowly add potassium carbonate (1.10 equivalents) and a catalytic amount of potassium iodide (0.10 equivalents).[2]

-

Reflux the reaction mixture at 85°C for 12-18 hours.[2]

-

After cooling, remove the ethanol under vacuum.[2]

-

Add water to the residue and stir for 3 hours to precipitate the crude product.[2]

-

Collect the solid by filtration.[2]

-

Dissolve the crude product in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.[2]

-

Evaporate the solvent and purify the residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate, 5:1 v/v) to obtain the final product.[2]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, with notable applications in the pharmaceutical and materials science sectors.[1]

Intermediate for Pharmaceutical Agents

This compound serves as a crucial intermediate in the synthesis of biologically active molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The benzyloxybenzaldehyde scaffold is of significant interest in medicinal chemistry.

A notable area of application is in the development of inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells and poor treatment outcomes. Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of ALDH1A3.

ALDH1A3 Signaling Pathway in Cancer

ALDH1A3 plays a critical role in cancer progression through multiple mechanisms, including the synthesis of retinoic acid (RA), which modulates gene expression, and the activation of pro-survival signaling pathways. Inhibiting ALDH1A3 is a promising therapeutic strategy.

Caption: ALDH1A3 signaling pathway and the inhibitory role of benzyloxybenzaldehyde derivatives.

Other Applications

-

Materials Science: The compound can be incorporated into polymer formulations to enhance thermal stability and mechanical strength.[1]

-

Fluorescent Probes: It serves as a precursor in the development of fluorescent probes for biological imaging.[1]

-

Agrochemicals: It plays a role in the formulation of pesticides and herbicides.[1]

Experimental Protocols for Biological Evaluation

While specific protocols for this compound are not widely published, the following are generalized methodologies for evaluating the biological activity of its derivatives, such as ALDH1A3 inhibitors.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung carcinoma, H1299 - non-small cell lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 96 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Table 3: Hazard Information

| Hazard Statement(s) | Precautionary Statement(s) |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Use only outdoors or in a well-ventilated area. | |

| Wash skin thoroughly after handling. | |

| Wear protective gloves/eye protection/face protection. |

For detailed safety information, refer to the Safety Data Sheet (SDS). In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

Conclusion

This compound is a key chemical intermediate with significant utility in the synthesis of complex organic molecules. Its role in the development of novel pharmaceutical agents, particularly selective ALDH1A3 inhibitors for cancer therapy, highlights its importance for researchers and professionals in drug discovery and development. The synthetic accessibility and versatile reactivity of this compound, coupled with the biological significance of its derivatives, ensure its continued relevance in advancing chemical and biomedical research.

References

- 1. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 5. 4-Fluorobenzaldehyde(459-57-4) 13C NMR [m.chemicalbook.com]

- 6. ALDH1A3, a metabolic target for cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Fluorobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(3-Fluorobenzyloxy)benzaldehyde, a key intermediate in organic synthesis and drug discovery.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] It is a benzaldehyde derivative that is susceptible to oxidation to the corresponding benzoic acid when exposed to air over extended periods, necessitating storage at low temperatures (2 to 8 °C) under an inert atmosphere.[1][3][4]

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO₂ | [2][5] |

| Molecular Weight | 230.24 g/mol | [2][5] |

| CAS Number | 66742-57-2 | [1][5] |

| Appearance | White to almost white powder/crystal | [2][6] |

| Melting Point | 46 - 50 °C | [2][4] |

| Boiling Point | 265 °C @ 3 mmHg | [1][2][4] |

| Purity | ≥ 98% (by GC/HPLC) | [1][2][5] |

| Solubility | Soluble in Methanol | [4][7] |

| Density | 1.211 g/cm³ | [4] |

| Refractive Index | 1.59 | [4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |

| logP | 3.2172 | [5] |

| Rotatable Bonds | 4 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

Experimental Protocols

The most common method for synthesizing this compound is through a Williamson ether synthesis reaction.[1][8] This involves the O-alkylation of 4-hydroxybenzaldehyde with a suitable 3-fluorobenzyl halide.[9]

Detailed Methodology:

-

Reactant Preparation: To a single-neck round-bottom flask, add 4-Hydroxybenzaldehyde, 3-fluorobenzyl bromide (or a mesylate derivative for higher purity), potassium carbonate (K₂CO₃), and acetone.[1][8] The potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde.

-

Reaction: The reaction mixture is stirred and heated to 60 °C for approximately 5 hours.[1][8]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid inorganic salts (primarily potassium bromide and excess potassium carbonate) are removed by filtration.

-

Purification: The filtrate, containing the desired product and any unreacted starting materials, is concentrated. The crude product is then purified by column chromatography to yield this compound as a white solid.[1][8] A reported yield for this method is approximately 94.4%.[1]

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be used to confirm the presence of all expected protons. Key signals would include the aldehyde proton (CHO) as a singlet around δ 9.8-10.0 ppm, aromatic protons from both benzene rings in the δ 7.0-8.0 ppm region, and the benzylic methylene protons (OCH₂) as a characteristic singlet around δ 5.1 ppm.

-

¹³C NMR: The carbon NMR spectrum would show the aldehyde carbonyl carbon around δ 191 ppm, aromatic carbons, and the benzylic methylene carbon.

-

¹⁹F NMR: A fluorine NMR spectrum would show a signal corresponding to the fluorine atom on the benzyl ring, confirming its presence and electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. A strong absorption band around 1700-1680 cm⁻¹ would indicate the C=O stretch of the aldehyde. Bands corresponding to C-O-C ether stretching and C-F stretching would also be expected.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 230.24.

Applications in Research and Drug Development

This compound is a versatile building block primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[2][3] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds.[2]

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[2] The aldehyde functional group is readily converted into other functionalities; for instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination reactions to form amines.[3][9] A notable application is in the synthesis of Safinamide, a drug used for treating Parkinson's disease.[4][9]

-

Agrochemicals and Materials Science: The compound is also used in the formulation of agrochemicals and in the development of advanced materials, where it can be incorporated into polymers to enhance properties like thermal stability.[2]

Safety and Handling

-

Hazards: May cause respiratory irritation.[10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[10]

-

Storage: Store in a cool, dark place, preferably under an inert gas like nitrogen or argon at 2-8°C to prevent oxidation.[1][3][4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Ensure adequate ventilation.

-

Disposal: Dispose of the chemical and its container through a licensed disposal company.[10]

References

- 1. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 66742-57-2,4-(3-FLUORO-BENZYLOXY)-BENZALDEHYDE | lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 66742-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 66742-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 4-(3-Fluorobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Fluorobenzyloxy)benzaldehyde, a key intermediate in organic and medicinal chemistry. The document details its chemical properties, synthesis protocols, and significant applications, offering valuable insights for professionals in research and development.

Core Chemical Properties

This compound is a substituted benzaldehyde derivative.[1] Its chemical structure incorporates a fluorobenzyl ether moiety, which enhances its reactivity and utility in various synthetic applications.[2] The compound typically appears as a white to almost white crystalline powder.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₁₁FO₂ | [2][3][4][5][6] |

| Molecular Weight | 230.24 g/mol | [2][5] |

| CAS Number | 66742-57-2 | [2][4][5][7] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 46 - 50 °C | [2][8] |

| Boiling Point | 265 °C at 3 mmHg | [2][7][8] |

| Purity | ≥ 98% (GC) | [2][5] |

| Storage | Store at room temperature or under inert gas at 2-8°C | [2][7][8] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the Williamson ether synthesis. This method consists of the O-benzylation of 4-hydroxybenzaldehyde with a suitable 3-fluorobenzyl halide.[9]

Experimental Protocol: Synthesis from 4-Hydroxybenzaldehyde and 3-Fluorobenzyl Bromide

This protocol is adapted from established synthesis procedures.[4][7]

Materials:

-

4-Hydroxybenzaldehyde

-

3-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (4.00 g, 32.5 mmol) in acetone (250 mL), add 3-fluorobenzyl bromide (4.24 mL, 34.1 mmol) and potassium carbonate (17.96 g, 129.9 mmol).[1]

-

Stir the resulting mixture under reflux at 60°C for 2-5 hours.[1][4][7]

-

After the reaction is complete, cool the mixture to room temperature.[4][7]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Add water (50 mL) and dichloromethane (50 mL) to the residue.[1]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Evaporate the solvent under vacuum.[1]

-

The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.[4][7]

Alternative Protocol: An alternative method utilizes 3-fluorobenzyl chloride in the presence of potassium carbonate and potassium iodide in ethanol, refluxing at 85°C for 12-18 hours.[1] Another variation employs 3-fluorobenzyl methanesulfonate for the reaction.[4]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Notably, it is a key precursor for Safinamide, a drug used in the treatment of Parkinson's disease.[6][8][9] Its structure is also utilized in the development of potential anti-cancer and anti-inflammatory agents.[2]

-

Organic Synthesis : The aldehyde functional group allows for a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reactions like the Wittig reaction to form alkenes, making it a valuable intermediate for creating complex molecules.[1]

-

Agrochemicals : The compound plays a role in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides.[2]

-

Material Science : It can be incorporated into polymer formulations to enhance properties such as thermal stability.[2] It also serves as a precursor for various functionalized compounds used in the development of advanced materials.[2]

-

Fluorescent Probes : Researchers have utilized this compound in the development of fluorescent probes for applications in biological imaging.[2]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS 66742-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 8. Cas 66742-57-2,4-(3-FLUORO-BENZYLOXY)-BENZALDEHYDE | lookchem [lookchem.com]

- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Technical Guide to 4-(3-Fluorobenzyloxy)benzaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This in-depth technical guide provides a detailed elucidation of the structure, synthesis, and analytical characterization of 4-(3-Fluorobenzyloxy)benzaldehyde, a crucial building block in medicinal chemistry.

Introduction

This compound is an aromatic aldehyde that serves as a vital intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a fluorinated benzyl ether moiety attached to a benzaldehyde core, imparts unique chemical properties that are leveraged in the development of therapeutic agents, most notably as a key precursor to the anti-Parkinson's disease drug, Safinamide.[3][4] This guide details the structural characteristics, synthesis, and analytical methodologies for this important compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][5] It is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air and is therefore best stored under an inert atmosphere at reduced temperatures (2-8 °C).[5]

| Property | Value | Reference(s) |

| CAS Number | 66742-57-2 | [1][2] |

| Molecular Formula | C₁₄H₁₁FO₂ | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| Melting Point | 46 - 50 °C | [1] |

| Boiling Point | 265 °C / 3 mmHg | [5] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity (typical) | ≥ 98% (GC) | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a Williamson ether synthesis. This reaction proceeds by the O-alkylation of 4-hydroxybenzaldehyde with a suitable 3-fluorobenzyl halide or sulfonate derivative.[4][5]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

-

Addition of Alkylating Agent: Add 3-fluorobenzyl bromide (1.1 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound as a white solid.[5]

Structure Elucidation and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound. While specific experimental spectra for this compound are not widely published, the expected data based on its structure and analysis of similar compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9 ppm), the aromatic protons of both benzene rings, and the benzylic methylene protons (singlet, ~5.1 ppm). The protons on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon (~191 ppm), along with distinct signals for the aromatic carbons. The carbon atoms on the fluorinated ring will show C-F coupling constants.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~9.9 (s, 1H) | Aldehyde (-CHO) |

| ~7.8 (d, 2H) | Aromatic (ortho to -CHO) |

| ~7.0-7.4 (m, 6H) | Aromatic (meta to -CHO and fluorobenzyl) |

| ~5.1 (s, 2H) | Methylene (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Expected IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |

| ~1680-1700 | Aldehyde C=O stretch |

| ~1580-1600 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch (ether) |

| ~1160 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Expected Mass Spectrometry Data | |

| m/z | Interpretation |

| 230 | Molecular ion [M]⁺ |

| 229 | [M-H]⁺ |

| 121 | [C₇H₅O₂]⁺ (hydroxybenzoyl fragment) |

| 109 | [C₇H₆F]⁺ (fluorobenzyl fragment) |

Role in Drug Development

This compound is a critical starting material for the synthesis of Safinamide, an inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3][4] The synthesis involves a reductive amination reaction between this compound and (S)-alaninamide.[4]

The fluorinated benzyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity to biological targets. The aldehyde functional group provides a versatile handle for further chemical transformations to build more complex molecular architectures.[1]

Conclusion

This compound is a well-characterized chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a suite of standard analytical techniques. This guide provides a comprehensive overview for researchers and developers working with this important molecule, facilitating its effective use in the synthesis of novel therapeutic agents.

References

Synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde from 4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(3-fluorobenzyloxy)benzaldehyde from 4-hydroxybenzaldehyde. This transformation is a crucial step in the preparation of various pharmaceutical intermediates, including the anti-Parkinson's drug Safinamide. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers. This document outlines the reaction mechanism, detailed experimental protocols, and key characterization data for the final product.

Reaction Principle and Mechanism

The synthesis of this compound from 4-hydroxybenzaldehyde is achieved through a Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an electrophilic 3-fluorobenzyl halide (such as 3-fluorobenzyl bromide or chloride).[6][7][8] The reaction is typically facilitated by a weak base, such as potassium carbonate, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.[6][7][8] The use of a catalyst like potassium iodide can enhance the reaction rate, particularly when using 3-fluorobenzyl chloride, by in-situ conversion to the more reactive iodide.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 94.4% (using 3-fluorobenzyl bromide) | [6][7] |

| 97.5% (using 3-fluorobenzyl methanesulfonate) | [7] | |

| Purity | ≥98% (by GC) | [9][10][11] |

| Melting Point | 46-50 °C | [6][9] |

| 48 °C | [10][11] | |

| Boiling Point | 265 °C / 3 mmHg | [6][9][10] |

| Appearance | White to almost white solid/crystalline powder | [6][9] |

| Molecular Formula | C14H11FO2 | [9] |

| Molecular Weight | 230.24 g/mol | [9] |

| CAS Number | 66742-572 | [6][9] |

Experimental Protocols

Two detailed experimental protocols are provided below, based on different reagents and solvents.

Protocol 1: Using 3-Fluorobenzyl Bromide in Acetone

This protocol is adapted from a common procedure found in the literature.[6][7]

Materials:

-

4-Hydroxybenzaldehyde

-

3-Fluorobenzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetone

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a single-neck round-bottom flask, add 4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, potassium carbonate, and acetone.

-

Stir the mixture and heat to 60 °C.

-

Maintain the reaction at this temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with acetone.

-

Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.

Protocol 2: Using 3-Fluorobenzyl Chloride in Ethanol with a Catalyst

This protocol includes the use of a catalyst to enhance the reaction rate with the less reactive benzyl chloride.[8]

Materials:

-

4-Hydroxybenzaldehyde (1.05 equivalents)

-

3-Fluorobenzyl chloride (1.00 equivalent)

-

Potassium carbonate (K2CO3, 1.10 equivalents)

-

Potassium iodide (KI, 0.10 equivalents)

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydroxybenzaldehyde and 3-fluorobenzyl chloride in ethanol.

-

With stirring, slowly add potassium carbonate and potassium iodide to the suspension.

-

Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under vacuum.

-

Add water to the residue and stir for 3 hours to precipitate the crude product.

-

Filter the crude product and wash with water.

-

Dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to obtain the purified this compound.

Visualized Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Storage and Handling

This compound is a white to off-white solid that is prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air at room temperature.[6][8] Therefore, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to maintain its purity and stability.[6][8]

References

- 1. Buy 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6 [smolecule.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Safety and Handling of 4-(3-Fluorobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(3-Fluorobenzyloxy)benzaldehyde (CAS No. 66742-57-2), a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Due to its specific chemical properties, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain the integrity of research.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] It is important to note that as a benzaldehyde derivative, it can be susceptible to oxidation to the corresponding benzoic acid when exposed to air over extended periods.[2] Therefore, proper storage is crucial.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 66742-57-2 | [3][4] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1][3][4] |

| Molecular Weight | 230.24 g/mol | [1][4] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 46 - 50 °C | [1] |

| Boiling Point | 265 °C at 3 mmHg | [1][2] |

| Purity | ≥ 98% (GC) | [1][4] |

Hazard Identification and Classification

While some safety data sheets do not classify this compound as hazardous under OSHA HazCom or WHMIS 2015, others provide GHS hazard statements.[4] It is crucial to handle this compound with care as the toxicological properties have not been thoroughly investigated.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | H335: May cause respiratory irritation |

Source: Sigma-Aldrich

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Handling

-

Ventilation: Use in a well-ventilated area.[5] A local exhaust system is recommended where dust or aerosols may be generated.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][6]

-

Hand Protection: Handle with appropriate chemical-resistant gloves.[4][5] Gloves should be inspected before use and disposed of properly after.[3]

-

Skin and Body Protection: Wear protective clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

-

-

Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[5]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[3][4] Some suppliers recommend storage at room temperature, while others suggest low temperatures (2 to 8 °C).[1][2] It is advisable to store in a tightly closed container.[4]

-

Incompatibilities: Store away from incompatible materials such as oxidizing agents.[4]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During combustion, poisonous fumes such as highly toxic HF gas may be generated.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent product from entering drains.[3][4]

-

Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[3]

Toxicological and Ecological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[3]

-

Acute Effects: May cause respiratory irritation upon inhalation.[3]

-

Reproductive Toxicity: No data available.[3]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[3]

-

Environmental Fate: Do not let the product enter drains.[3]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Contaminated packaging should be disposed of as unused product.[3]

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely available in the public domain. The following are generalized protocols for handling solid organic compounds of this nature.

General Weighing and Transfer Protocol

-

Preparation: Ensure the balance is clean and calibrated. Prepare a clean, dry weighing vessel.

-

Personal Protective Equipment: Don appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Weighing: In a ventilated enclosure (fume hood or ventilated balance enclosure), carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

-

Transfer: Securely close the weighing vessel and the stock container. Transfer the weighed compound to the reaction vessel within the fume hood.

-

Cleanup: Clean the balance and surrounding area of any residual powder. Dispose of any contaminated materials according to institutional guidelines.

Synthesis of this compound (Illustrative)

This compound can be synthesized by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide.[2]

-

Reagents and Solvent: Add 4-Hydroxybenzaldehyde, 3-fluorobenzyl bromide, potassium carbonate, and acetone to a round-bottom flask.[2]

-

Reaction: Heat the reaction mixture at 60 °C for 5 hours.[2]

-

Workup: Cool the reaction to room temperature and filter to remove solids. Collect the filtrate.[2]

-

Purification: Purify the crude product by column chromatography to obtain this compound as a white solid.[2]

Signaling Pathways

Based on the available search results, there is no specific information detailing the involvement of this compound in any particular signaling pathways. Its primary utility is as a building block in organic synthesis.[1]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable institutional and governmental regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Storage of 4-(3-Fluorobenzyloxy)benzaldehyde for the Prevention of Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive details on the optimal storage conditions for 4-(3-Fluorobenzyloxy)benzaldehyde to minimize degradation, primarily through oxidation. Adherence to these guidelines is crucial for maintaining the compound's purity and integrity, which is essential for reliable results in research and drug development.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is key to establishing appropriate storage protocols.

| Property | Value |

| CAS Number | 66742-57-2[1][2][3] |

| Molecular Formula | C₁₄H₁₁FO₂[1][2][3] |

| Molecular Weight | 230.24 g/mol [2][3] |

| Appearance | White to off-white solid or powder to crystal[3][4] |

| Melting Point | 46 - 50 °C[3] |

| Boiling Point | 265 °C at 3 mmHg[3][4] |

| Purity | Typically ≥ 98% (GC)[2][3] |

The Challenge of Oxidation

As a benzaldehyde derivative, this compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen.[4] This degradation process converts the aldehyde functional group into a carboxylic acid, yielding 4-(3-Fluorobenzyloxy)benzoic acid as the primary impurity.[4] The presence of this impurity can significantly impact experimental outcomes, particularly in sensitive organic reactions and biological assays. The oxidation is often catalyzed by light and ambient temperatures.[5]

Recommended Storage Conditions

To mitigate oxidation and ensure the long-term stability of this compound, the following storage conditions are strongly recommended:

-

Temperature: The compound should be stored at a low temperature, ideally between 2°C and 8°C.[4] While some suppliers suggest room temperature storage is possible, refrigeration is the preferred condition to slow down the rate of oxidation.[2]

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is critical to prevent contact with oxygen.[1][6][7] This can be achieved by backfilling the container with an inert gas after each use.

-

Container: Use a tightly sealed container to prevent the ingress of air and moisture.[1][2] Amber glass vials or bottles are recommended to protect the compound from light.

-

Light: The compound should be stored in a dark place to avoid light-catalyzed oxidation.[2][5]

-

Moisture: The compound is hygroscopic and should be protected from moisture.[1] Store in a dry environment, and consider the use of desiccants in the secondary storage container.

-

Incompatible Materials: Avoid storing this compound in proximity to strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]

Experimental Protocol: Monitoring Compound Stability

To ensure the purity of this compound over time, a routine quality control check is advisable. A general protocol for monitoring its stability is outlined below.

Objective: To quantify the purity of this compound and detect the presence of its primary oxidation product, 4-(3-Fluorobenzyloxy)benzoic acid.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation:

-

Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

If available, prepare a separate stock solution of 4-(3-Fluorobenzyloxy)benzoic acid to serve as a reference standard for the impurity.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the stored this compound and dissolve it in the same solvent as the standard to achieve a similar concentration.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, increasing to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks corresponding to this compound and its benzoic acid derivative based on their retention times.

-

Calculate the purity of the sample by determining the area percentage of the main peak. The presence and quantity of the benzoic acid impurity can be quantified by comparing its peak area to that of the reference standard.

-

Logical Workflow for Storage

The following diagram illustrates the decision-making process for the proper storage of this compound.

Caption: Workflow for optimal storage of this compound.

Signaling Pathway of Oxidation

The autoxidation of benzaldehydes is a free-radical chain reaction. The following diagram provides a simplified representation of the key steps involved.

Caption: Free-radical oxidation of benzaldehyde derivatives.

By implementing these storage and handling protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

References

- 1. capotchem.cn [capotchem.cn]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chemscene.com [chemscene.com]

- 7. 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 4-(3-Fluorobenzyloxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Fluorobenzyloxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established qualitative solubility information and detailed experimental protocols for researchers to determine quantitative solubility in various organic solvents.

Qualitative Solubility of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] Its solubility in organic solvents is a critical parameter for its use in synthesis, purification, and formulation. Based on available data from chemical suppliers and databases, the qualitative solubility in common organic solvents has been compiled.

Table 1: Qualitative Solubility Data

| Solvent | Solubility | Source |

| Methanol | Soluble | [2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

It is important to note that "soluble" and "slightly soluble" are qualitative terms. For precise measurements, the experimental protocols outlined in the following section should be employed.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in g/100 mL or mol/L), standardized experimental methods are necessary. Below are detailed protocols for three common methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.[5][6][7][8][9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent used in mL) x 100

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[1][10][11][12]

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Inject these standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, filter the saturated solution through a suitable syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is a rapid and straightforward technique.[13][14][15]

Methodology:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the desired organic solvent.

-

Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

Filter the saturated solution to remove undissolved solid.

-

Dilute the filtered solution with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to find the concentration of the diluted sample.

-

Multiply the concentration by the dilution factor to obtain the solubility of the compound.

-

Synthesis of this compound: An Experimental Workflow

This compound is typically synthesized via a Williamson ether synthesis. The following diagram illustrates a common experimental workflow for its preparation.[2][16]

Caption: Synthesis workflow for this compound.

This guide provides the foundational knowledge and practical methodologies for working with this compound. For any specific application, it is recommended to determine the quantitative solubility in the relevant solvent system using the protocols described herein.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Page loading... [guidechem.com]

- 3. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 4. This compound | 66742-57-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. biorelevant.com [biorelevant.com]

- 12. cdn.chromspec.com [cdn.chromspec.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(3-Fluorobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorobenzyloxy)benzaldehyde, a key intermediate in modern pharmaceutical synthesis. The document details its discovery and historical development, focusing on its crucial role in the production of the anti-Parkinson's drug, Safinamide. It outlines its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its current and potential applications in drug discovery. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is an aromatic organic compound that has garnered significant attention in the pharmaceutical industry. Its structure, featuring a benzaldehyde core with a fluorinated benzyloxy substituent, makes it a versatile building block for the synthesis of more complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), a common strategy in modern drug design. This guide will delve into the critical aspects of this compound, from its synthesis to its applications.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable, its emergence is intrinsically linked to the development of the drug Safinamide. The earliest comprehensive descriptions of its synthesis appear in patents related to the production of Safinamide and its analogs. The development of efficient and high-purity synthesis methods for this intermediate was a critical step in making Safinamide a viable therapeutic agent.

The history of this compound is therefore closely tied to the timeline of Safinamide's development. The process for producing highly pure forms of this aldehyde was a key focus, as impurities could carry through to the final drug product.[1] Patents from the early 2000s describe processes for the O-benzylation of 4-hydroxybenzaldehyde to yield high-purity this compound, highlighting its importance as a key intermediate.[2]

Its utility is not limited to Safinamide. The compound is also noted as an intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents, although specific examples in advanced clinical development are less documented.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁FO₂ | [3] |

| Molecular Weight | 230.24 g/mol | [1] |

| CAS Number | 66742-57-2 | [4] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 46-50 °C | [1] |

| Boiling Point | 265 °C at 3 mmHg | [4] |

| Solubility | Soluble in methanol. | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a 3-fluorobenzyl halide in the presence of a base.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (from ChemicalBook)

This protocol is adapted from a procedure described on ChemicalBook.[4]

Materials:

-

4-Hydroxybenzaldehyde

-

3-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Single-neck round-bottom flask

-

Heating mantle with stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

-

Eluent (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

-

To a single-neck round-bottom flask, add 4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, potassium carbonate, and acetone in appropriate molar ratios.

-

Heat the reaction mixture to 60°C with stirring for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetone.

-

Collect the filtrate and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound as a white solid.

Alternative Protocol (from Guidechem)

This protocol offers a variation using a different solvent and catalyst.[5]

Materials:

-

4-Hydroxybenzaldehyde

-

3-Fluorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Petroleum ether/ethyl acetate (5:1, v/v)

Procedure:

-

In a round-bottom flask, suspend 4-hydroxybenzaldehyde and 3-fluorobenzyl chloride in ethanol.

-

Slowly add potassium carbonate and a catalytic amount of potassium iodide to the suspension with stirring.

-

Reflux the reaction mixture at 85°C for 12-18 hours.

-

After cooling, remove the solvent under vacuum.

-

Add water to the residue and stir for 3 hours to precipitate the crude product.

-

Collect the crude product by filtration.

-

Dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the residue by silica gel chromatography using a petroleum ether/ethyl acetate (5:1) eluent to yield the final product.

Applications in Drug Development

Key Intermediate in Safinamide Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Safinamide.[2] Safinamide is a medication used for the treatment of Parkinson's disease. The synthesis involves the reductive amination of this compound with L-alaninamide.[2]

The general scheme for the synthesis of Safinamide from this compound is as follows:

Caption: Synthesis of Safinamide from this compound.

Potential in Cancer and Inflammation Research

While less documented with specific examples, this compound is cited as a valuable intermediate for the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[1] The benzyloxybenzaldehyde scaffold is found in various compounds that have been investigated for these activities. The fluorine atom in the 3-position of the benzyl group can be used to modulate the electronic and lipophilic properties of the final molecule, potentially leading to improved pharmacological profiles.

Biological Activity and Signaling Pathways

As of the current literature, there is a lack of studies investigating the direct biological activity of this compound. Its primary role is that of a synthetic intermediate, and as such, it is not typically screened for biological effects itself. Research has focused on the biological activities of the final products derived from this aldehyde.

For instance, studies on various benzyloxybenzaldehyde derivatives have shown activities such as adenylyl cyclase activation and inhibition of aldehyde dehydrogenase (ALDH) isozymes.[6][7] However, these studies did not specifically include the 3-fluoro substituted compound.

Given the absence of data on the direct interaction of this compound with specific biological targets or its effect on cellular signaling pathways, a diagrammatic representation of a signaling pathway is not applicable at this time. Further research would be required to elucidate any intrinsic biological activity of this compound.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key building block in the synthesis of the anti-Parkinson's drug Safinamide. The methods for its synthesis are well-established, focusing on high-purity production to ensure the quality of the final pharmaceutical product. While its direct biological activity has not been a major focus of research, its value as a versatile intermediate in the creation of potentially therapeutic agents for a range of diseases, including cancer and inflammatory conditions, remains an area of interest. This technical guide serves as a consolidated resource for professionals engaged in the synthesis and application of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Benzyloxybenzaldehyde analogues as novel adenylyl cyclase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-(3-Fluorobenzyloxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorobenzyloxy)benzaldehyde is a versatile synthetic intermediate, widely utilized in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a fluorinated benzyl ether moiety, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final products, making it of particular interest in drug discovery.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations.

Chemical Properties and Storage

| Property | Value | Reference |

| CAS Number | 66742-57-2 | [2] |

| Molecular Formula | C₁₄H₁₁FO₂ | [3] |

| Molecular Weight | 230.24 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 46 - 50 °C | [4] |

| Boiling Point | 265 °C at 3 mmHg | [5] |

| Storage | Store at 2-8 °C under an inert atmosphere. The compound is prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air at room temperature.[5] |

Applications in Organic Synthesis

This compound serves as a key starting material for a variety of important chemical reactions, including:

-

Williamson Ether Synthesis: The parent compound is synthesized via this method.

-

Reductive Amination: Crucial for the synthesis of pharmaceutical agents like Safinamide.[6]

-

Claisen-Schmidt Condensation: For the formation of chalcones, which are precursors to flavonoids and other biologically active compounds.

-

Wittig Reaction: To produce corresponding alkene derivatives.[7]

-

Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated products.[8]

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of the title compound from 4-hydroxybenzaldehyde and 3-fluorobenzyl bromide.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Materials and Methods

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Hydroxybenzaldehyde | 122.12 | 4.00 g | 32.7 mmol |

| 3-Fluorobenzyl bromide | 189.03 | 6.48 g | 34.3 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 17.96 g | 129.9 mmol |

| Acetone | - | 250 mL | - |

Procedure:

-

To a 500 mL single-neck round-bottom flask, add 4-hydroxybenzaldehyde (4.00 g, 32.7 mmol), 3-fluorobenzyl bromide (6.48 g, 34.3 mmol), potassium carbonate (17.96 g, 129.9 mmol), and acetone (250 mL).[5][7]

-

Equip the flask with a reflux condenser and stir the mixture at 60 °C for 5 hours.[5]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the solid salts and wash with a small amount of acetone.

-

Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to afford this compound as a white solid.[7]

Results

| Product | Yield | Purity | Reference |

| This compound | 94.4% | >99% (by GC) | [5][9] |

Protocol 2: Synthesis of Safinamide via Reductive Amination

This protocol outlines the synthesis of the anti-Parkinson's drug, Safinamide, using this compound as a key intermediate. The process involves the formation of a Schiff base followed by reduction.

Signaling Pathway of Safinamide

Safinamide exhibits a dual mechanism of action, targeting both dopaminergic and glutamatergic pathways.[1] It acts as a selective and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine.[1][10] Additionally, it blocks voltage-gated sodium and calcium channels, leading to the inhibition of excessive glutamate release.[6][11]

Caption: Dual mechanism of action of Safinamide.

Experimental Protocol

Step A: Reductive Alkylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 230.24 | - | - |

| L-Alaninamide hydrochloride | 124.56 | - | - |

| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | - | - |

| Methanol | - | - | - |

Procedure:

-

A solution of this compound and L-alaninamide hydrochloride in methanol is prepared.[9]

-

Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude Safinamide.

-

The crude product is purified by crystallization or column chromatography.

Note: Specific quantities of reagents are proprietary and can be optimized based on laboratory scale.

Results

| Product | Yield | Enantiomeric Purity | Reference |

| Safinamide | High | Very high | [3] |

Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone.

Reaction Scheme

Caption: General scheme for Claisen-Schmidt condensation.

Materials and Methods